molecular formula C30H56Si B11957674 Tris(2-ethylhexyl)(phenyl)silane

Tris(2-ethylhexyl)(phenyl)silane

Cat. No.: B11957674
M. Wt: 444.8 g/mol
InChI Key: PBEVPYBJVHYCLP-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl)(phenyl)silane is an organosilicon compound with the molecular formula C30H56Si. It is characterized by the presence of a phenyl group and three 2-ethylhexyl groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl)(phenyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. A common method includes the reaction of phenylsilane with 2-ethylhexyl acrylate in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tris(2-ethylhexyl)(phenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(2-ethylhexyl)(phenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2-ethylhexyl)(phenyl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Tris(2-ethylhexyl)(phenyl)silane is unique due to the presence of three bulky 2-ethylhexyl groups, which provide steric hindrance and influence its reactivity and solubility. This makes it particularly useful in applications requiring specific steric and electronic properties .

Properties

Molecular Formula

C30H56Si

Molecular Weight

444.8 g/mol

IUPAC Name

tris(2-ethylhexyl)-phenylsilane

InChI

InChI=1S/C30H56Si/c1-7-13-19-27(10-4)24-31(30-22-17-16-18-23-30,25-28(11-5)20-14-8-2)26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3

InChI Key

PBEVPYBJVHYCLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C[Si](CC(CC)CCCC)(CC(CC)CCCC)C1=CC=CC=C1

Origin of Product

United States

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